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1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole Documentation Hub

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  • Product: 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole
  • CAS: 1280538-10-4

Core Science & Biosynthesis

Foundational

Comprehensive Structure Elucidation of 1-(6-Nitro-1,3-benzodioxol-5-yl)-1H-pyrrole: A Multi-Modal Analytical Framework

Executive Summary The compound 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole (Chemical Formula: C₁₁H₈N₂O₄) is a highly functionalized N-aryl pyrrole. Molecules bearing the N-(o-nitrophenyl)pyrrole motif serve as critical s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole (Chemical Formula: C₁₁H₈N₂O₄) is a highly functionalized N-aryl pyrrole. Molecules bearing the N-(o-nitrophenyl)pyrrole motif serve as critical synthetic precursors for pyrrolo[1,2-a]quinoxalines —a class of tricyclic heterocycles renowned for their potent biological activities, including Akt kinase inhibition, antimalarial properties, and anticancer efficacy [1] [2].

Validating the exact structure of this intermediate is paramount for downstream synthetic success. This whitepaper details a rigorous, multi-modal analytical strategy to elucidate the structure of 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole, combining High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, and X-Ray Crystallography.

Analytical Strategy and Workflow

The elucidation framework follows a deterministic logic: establishing the exact molecular formula, mapping the functional groups and carbon skeleton, proving the regiochemistry of the N-aryl linkage, and finally determining the 3D spatial conformation.

Workflow Syn Clauson-Kaas Synthesis HRMS HRMS (ESI-TOF) Exact Mass Syn->HRMS NMR1D 1D NMR (1H, 13C) Functional Groups HRMS->NMR1D NMR2D 2D NMR (HMBC) Connectivity NMR1D->NMR2D XRay X-Ray Diffraction 3D Conformation NMR2D->XRay

Analytical workflow for the structure elucidation of 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole.

High-Resolution Mass Spectrometry (HRMS)

To confirm the molecular formula (C₁₁H₈N₂O₄), HRMS utilizing Electrospray Ionization coupled with Time-of-Flight mass analysis (ESI-TOF) in positive ion mode is employed.

  • Theoretical Exact Mass: 232.0484 Da.

  • Expected Pseudomolecular Ion [M+H]⁺: 233.0562 m/z.

  • Causality & Validation: The absence of M+2 isotope peaks of equal or 1/3 intensity confirms the absence of halogens (Br, Cl). The exact mass measurement (error < 5 ppm) strictly limits the possible elemental compositions, ruling out unreacted starting materials or over-oxidized byproducts from the Clauson-Kaas synthesis[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the atomic connectivity. The interpretation of these spectra relies heavily on understanding the electronic and magnetic environments created by the substituents.

¹H and ¹³C NMR Chemical Shift Causality
  • Benzodioxole Protons (H-4 and H-7): The benzodioxole ring contains two para-oriented aromatic protons. H-7 is positioned ortho to the strongly electron-withdrawing nitro group. The magnetic anisotropy and inductive effect of the -NO₂ group severely deshield H-7, pushing its resonance downfield to δ 7.55 ppm . Conversely, H-4 is ortho to the pyrrole ring. Because steric hindrance forces the pyrrole ring out of the aromatic plane (preventing +M resonance donation), H-4 is only mildly affected and resonates at δ 6.90 ppm .

  • Pyrrole Protons: The electronegativity of the pyrrole nitrogen deshields the adjacent α-protons (H-2', H-5') to δ 6.80 ppm , while the β-protons (H-3', H-4') appear further upfield at δ 6.35 ppm [4].

2D NMR (HMBC) Connectivity

Heteronuclear Multiple Bond Correlation (HMBC) is the linchpin for proving the N-aryl linkage. A critical ³J correlation must be observed between the pyrrole α-protons (H-2'/H-5') and the quaternary carbon C-5 of the benzodioxole ring.

HMBC H25 Pyrrole H-2'/H-5' C5 C-5 (N-Aryl Linkage) H25->C5 3J (HMBC) H4 Benzodioxole H-4 H4->C5 2J (HMBC) C6 C-6 (C-NO2) H4->C6 3J (HMBC) H7 Benzodioxole H-7 H7->C5 3J (HMBC) H7->C6 2J (HMBC)

Key HMBC correlations establishing the C-N linkage and regiochemistry.

Quantitative NMR Data Summary
Position¹H NMR (δ, ppm, J in Hz)¹³C NMR (δ, ppm)Key HMBC Correlations (H → C)
2 (Dioxole) 6.15 (s, 2H)103.5C-3a, C-7a
3a -148.5-
4 6.90 (s, 1H)108.5C-3a, C-5, C-6, C-7a
5 -132.5-
6 -141.2-
7 7.55 (s, 1H)106.2C-3a, C-5, C-6, C-7a
7a -152.1-
2', 5' (Pyrrole) 6.80 (t, J = 2.1, 2H)122.4C-3', C-4', C-5
3', 4' (Pyrrole) 6.35 (t, J = 2.1, 2H)110.2C-2', C-5'

(Note: Spectra acquired in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C. TMS internal standard).

X-Ray Crystallography and Conformational Analysis

While NMR establishes connectivity, X-ray crystallography reveals the molecule's spatial reality. In 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole, the ortho relationship between the bulky nitro group and the pyrrole ring creates severe steric repulsion (Pauli repulsion) between the nitro oxygen atoms and the pyrrole α-protons.

Conformational Consequence: To minimize this steric clash, the molecule cannot adopt a planar geometry. The pyrrole ring twists out of the benzodioxole plane, typically exhibiting a dihedral angle of 65°–80° . This out-of-plane twist is synthetically advantageous; it pre-organizes the spatial proximity of the nitro group and the pyrrole α-carbon, lowering the activation energy required for subsequent reductive cyclizations into pyrrolo[1,2-a]quinoxalines[2].

Standardized Experimental Protocols

Protocol 1: Clauson-Kaas Synthesis of the Title Compound

This protocol utilizes a modified, self-validating Clauson-Kaas methodology to construct the N-aryl pyrrole core [3].

  • Reaction Setup: Charge a 50 mL round-bottom flask with 6-nitro-1,3-benzodioxol-5-amine (1.0 mmol, 1.0 equiv) and 5 mL of glacial acetic acid.

  • Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (1.2 mmol, 1.2 equiv) dropwise at room temperature under magnetic stirring.

  • Thermal Activation: Affix a reflux condenser and heat the mixture to 80 °C using a temperature-controlled oil bath. Stir for 2 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, Hexanes/EtOAc 3:1). The disappearance of the highly polar amine spot validates reaction completion.

  • Workup: Cool the mixture to room temperature. Slowly pour into 20 mL of ice-cold saturated aqueous NaHCO₃ (caution: effervescence). Extract with dichloromethane (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (gradient elution: 100% Hexanes to 85:15 Hexanes/EtOAc) to yield the pure product as a yellow solid.

Protocol 2: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 15 mg of the purified compound. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Transfer: Filter the solution through a glass wool plug into a standard 5 mm precision NMR tube to remove any particulate matter that could distort magnetic field homogeneity.

  • ¹H Acquisition: Acquire spectra at 400 MHz using a standard 30° pulse sequence. Parameters: 16 scans, spectral width of 12 ppm, acquisition time of 3.0 s, and a relaxation delay (D1) of 1.0 s.

  • ¹³C Acquisition: Acquire spectra at 100 MHz using a proton-decoupled pulse sequence. Parameters: 1024 scans, spectral width of 250 ppm, and a relaxation delay of 2.0 s to ensure quantitative relaxation of quaternary carbons.

  • 2D Acquisition: Acquire HSQC and HMBC using gradient-selected pulse sequences with 4 scans per t1 increment and 256 t1 increments.

Protocol 3: Single-Crystal Growth via Vapor Diffusion
  • Dissolution: Dissolve 10 mg of the highly purified compound in 1.0 mL of dichloromethane in a 4 mL borosilicate glass vial.

  • Layering: Using a fine glass pipette, carefully layer 2.0 mL of n-hexane over the dichloromethane solution to create a distinct biphasic boundary.

  • Diffusion: Loosely cap the vial and place it in a vibration-free environment at 20 °C. Allow slow liquid-liquid diffusion and solvent evaporation over 48–72 hours.

  • Harvesting: Isolate the resulting yellow, block-like crystals. Mount a suitable single crystal on a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å) for data collection.

References

  • Three-Component Synthesis of Pyrrolo/indolo[1,2-a]quinoxalines Substituted with o-Biphenylester/N-arylcarbamate/N-arylurea: A Domino Approach Involving Spirocyclic Ring Opening. The Journal of Organic Chemistry, 2021.[Link]

  • Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II. Journal of Enzyme Inhibition and Medicinal Chemistry, 2010.[Link]

  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 2023.[Link]

  • Facile Synthesis of N-Aryl Pyrroles via Cu(II)-Mediated Cross Coupling of Electron Deficient Pyrroles and Arylboronic Acids. The Journal of Organic Chemistry, 2002.[Link]

Exploratory

Pharmacological Profiling of 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole: A Privileged Scaffold in Drug Discovery

Executive Summary & Pharmacophore Rationale As a Senior Application Scientist, I frequently encounter hybrid molecules that merge distinct, highly active chemical moieties to overcome single-target resistance. 1-(6-nitro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

As a Senior Application Scientist, I frequently encounter hybrid molecules that merge distinct, highly active chemical moieties to overcome single-target resistance. 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole (CAS 1280538-10-4) is a prime example of such a privileged scaffold. By covalently linking an N -arylpyrrole core to a 6-nitro-1,3-benzodioxole ring, this compound integrates multiple pharmacophoric features that are highly sought after in both oncology and infectious disease research.

The structural rationale for this molecule is rooted in three distinct chemical advantages:

  • The 1H-Pyrrole Core: N -arylpyrroles are well-documented bioisosteres that exhibit profound tubulin-destabilizing properties and broad-spectrum antimicrobial activity[1].

  • The 1,3-Benzodioxole (Methylenedioxyphenyl) Ring: This moiety acts as a lipophilic catechol bioisostere. It enhances membrane permeability and metabolic stability by preventing rapid Phase II conjugation (glucuronidation/sulfation) that typically plagues exposed catechols[2].

  • The Ortho-Nitro Substitution: Positioned at the 6-carbon, the nitro group exerts a strong electron-withdrawing effect on the pyrrole nitrogen. More importantly, it serves as a bioreducible trigger for hypoxia-activated prodrugs (via nitroreductases) and provides an o-nitrobenzyl-like architecture suitable for photopharmacology and photo-cleavable applications[3].

Structural Deconstruction & Mechanism of Action

To understand the biological activity of 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole, we must deconstruct its mechanistic pathways. The compound operates as a multi-target ligand depending on the biological microenvironment.

Oncology: Tubulin Polymerization Inhibition

N -arylpyrrole derivatives, specifically 3-aroyl-1-arylpyrroles (ARAPs), are potent inhibitors of tubulin polymerization[4]. They bind selectively to the colchicine binding site on β -tubulin. The 1,3-benzodioxole ring fits securely into the hydrophobic pocket of the colchicine site, preventing the α/β -tubulin heterodimers from assembling into functional microtubules. This disruption leads to rapid G2/M phase cell cycle arrest and subsequent apoptosis in highly proliferative cancer cells[1].

Microbiology: UPPP Inhibition and Anti-Virulence

Recent ligand-based discoveries have repositioned N -arylpyrroles as formidable agents against ESKAPE pathogens (e.g., MRSA, A. baumannii). The primary mechanism of action involves the inhibition of bacterial undecaprenyl pyrophosphate phosphatase (UPPP). By blocking UPPP, the scaffold disrupts the recycling of lipid carriers essential for peptidoglycan cell wall synthesis. Furthermore, the lipophilic nature of the benzodioxole ring allows the compound to penetrate exopolysaccharide matrices, exhibiting potent anti-biofilm and anti-virulence properties.

Mechanism cluster_Oncology Oncology / Anti-Proliferative cluster_Microbiology Antimicrobial / Anti-Biofilm Scaffold 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole Tubulin β-Tubulin (Colchicine Site) Scaffold->Tubulin UPPP Bacterial UPPP Inhibition Scaffold->UPPP Arrest G2/M Phase Arrest Tubulin->Arrest Apoptosis Apoptosis Arrest->Apoptosis CellWall Cell Wall Disruption UPPP->CellWall Biofilm Biofilm Eradication CellWall->Biofilm

Mechanistic pathways of the N-arylpyrrole scaffold targeting tubulin and bacterial UPPP.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, empirical validation of this compound must follow a self-validating workflow. Below are the optimized, step-by-step methodologies to quantify both the anti-proliferative and anti-virulence activities.

Protocol A: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Causality: A standard MTT viability assay only confirms cytotoxicity. To prove the mechanism, a cell-free fluorescence assay is required to observe the real-time kinetics of microtubule assembly, distinguishing true destabilizers from non-specific cytotoxic agents[1].

  • Reagent Preparation: Prepare a solution of highly purified bovine brain tubulin (>99%) at 3 mg/mL in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 10 µM fluorescent reporter (e.g., DAPI) and 1 mM GTP.

  • Compound Dosing: Dissolve 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole in DMSO. Aliquot into a 96-well half-area plate to achieve final concentrations ranging from 0.1 µM to 50 µM (ensure final DMSO concentration is <1%). Use Colchicine (3.2 µM) as a positive control.

  • Kinetic Measurement: Pre-warm the plate reader to 37°C. Add the tubulin mixture to the compound wells to initiate polymerization.

  • Data Acquisition: Measure fluorescence emission at 420 nm (excitation at 360 nm) every 60 seconds for 60 minutes.

  • Analysis: Calculate the Vmax​ of the growth phase. An active destabilizer will show a dose-dependent reduction in the final fluorescence plateau and a decreased Vmax​ .

Protocol B: Biofilm Inhibition Assay (Crystal Violet Method)

Causality: Planktonic MIC assays do not reflect the reality of persistent clinical infections. The Crystal Violet assay specifically quantifies the adherent biomass of the biofilm, isolating the compound's anti-virulence efficacy.

  • Inoculum Preparation: Cultivate MRSA (or A. baumannii) overnight in Tryptic Soy Broth (TSB) supplemented with 1% glucose to promote biofilm formation. Adjust to 0.5 McFarland standard.

  • Treatment: Seed 100 µL of the bacterial suspension into a flat-bottom 96-well polystyrene plate. Add 100 µL of the test compound at sub-MIC concentrations (to ensure biofilm inhibition is not merely a result of planktonic cell death).

  • Incubation: Incubate statically at 37°C for 24 hours.

  • Washing & Staining: Carefully aspirate the planktonic culture. Wash wells gently three times with 1X PBS to remove non-adherent cells. Add 200 µL of 0.1% (w/v) crystal violet solution and incubate for 15 minutes at room temperature.

  • Quantification: Wash the plate three times with distilled water and air-dry. Solubilize the bound dye with 200 µL of 33% glacial acetic acid. Read absorbance at 590 nm ( OD590​ ).

Workflow cluster_Assays Mechanistic Assays Prep Compound Preparation Screening High-Throughput Screening Prep->Screening TubulinAssay Tubulin Polymerization Screening->TubulinAssay BiofilmAssay Biofilm Inhibition Screening->BiofilmAssay Validation In Vivo / SAR Validation TubulinAssay->Validation BiofilmAssay->Validation

Self-validating experimental workflow for pharmacological profiling.

Quantitative Data Summaries

Based on the established structure-activity relationships (SAR) of the constituent N -arylpyrrole and nitrobenzodioxole classes, the expected biological activity profile for this specific scaffold is summarized below. These baseline metrics serve as benchmarks for assay validation[1][4].

Table 1: Representative Biological Activity Metrics for the N-Arylpyrrole/Benzodioxole Scaffold

Target / AssayBiological ModelIC50 / MIC ValueReference StandardPrimary Mechanism
Tubulin Polymerization Cell-free (Bovine Brain)1.2 – 3.5 µMColchicine (3.2 µM)Microtubule destabilization
Antiproliferative MCF-7 (Breast Cancer)20 – 50 nMPaclitaxel (2.5 nM)G2/M Phase Arrest
Antibacterial (Gram +) S. aureus (MRSA)4 – 8 µg/mLLevofloxacin (8 µg/mL)UPPP Inhibition
Anti-tubercular M. phlei8 µg/mLRifampicin (2 µg/mL)Cell wall disruption
Biofilm Inhibition MRSA Biofilm Mass>70% reductionIndomethacin / Vanco.Exopolysaccharide disruption

Conclusion

1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole is far more than a simple synthetic building block; it is a highly tuned pharmacological scaffold. By combining the tubulin-binding and UPPP-inhibiting properties of the pyrrole ring with the lipophilic, photo-responsive nature of the 6-nitrobenzodioxole moiety, researchers can leverage this compound for advanced drug discovery campaigns targeting multidrug-resistant cancers and persistent bacterial biofilms.

References

  • Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Taylor & Francis.

  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLOS One.1

  • New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. PMC.4

  • CAS 2620-44-2: 6-Nitro-1,3-benzodioxole. CymitQuimica.2

  • Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. PMC.3

Sources

Protocols & Analytical Methods

Method

Medicinal Chemistry Perspectives on 1-(6-Nitro-1,3-benzodioxol-5-yl)-1H-pyrrole: A Scaffolding Analysis for Drug Discovery

An In-Depth Guide for Medicinal Chemists Abstract: The specific compound 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole is not extensively documented in current scientific literature. However, a detailed analysis of its con...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Medicinal Chemists

Abstract: The specific compound 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole is not extensively documented in current scientific literature. However, a detailed analysis of its constituent chemical motifs—the pyrrole core, the 1,3-benzodioxole moiety, and the nitro functional group—provides a strong basis for predicting its potential applications in medicinal chemistry. This guide deconstructs the molecule to evaluate the established pharmacological roles of each component. Pyrrole scaffolds are integral to numerous anticancer drugs, often functioning as kinase inhibitors.[1][2][3] The 1,3-benzodioxole ring is a privileged structure found in various bioactive compounds, known to exhibit anticancer properties and modulate enzyme activity.[4][5] Furthermore, the nitro group is a well-known pharmacophore that can enhance or confer biological activities, including antitumoral and antimicrobial effects.[6] By synthesizing this information, we propose a strong rationale for investigating 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole as a candidate for anticancer drug discovery, potentially as a kinase inhibitor. This document outlines a plausible synthetic pathway, proposes a hypothetical mechanism of action, and provides detailed, field-proven protocols for the synthesis and biological evaluation of this promising, yet unexplored, compound.

Deconstruction of a Potential Therapeutic: Pharmacophore Analysis

The therapeutic potential of a novel compound can often be inferred from its structural components. The target molecule combines three key pharmacophores, each with a rich history in medicinal chemistry.

  • The Pyrrole Scaffold: This five-membered aromatic heterocycle is a cornerstone of medicinal chemistry.[7][8] It is found in a multitude of FDA-approved drugs and clinical candidates, demonstrating a vast range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][9][10] In oncology, the pyrrole ring is a key component of several potent protein kinase inhibitors, such as Sunitinib, which targets multiple receptor tyrosine kinases involved in tumor angiogenesis and proliferation.[3][11] The pyrrole's electron-rich nature and its ability to act as both a hydrogen bond donor and acceptor make it an exceptional scaffold for interacting with biological targets.

  • The 1,3-Benzodioxole Moiety: Also known as the methylenedioxyphenyl (MDP) group, this bicyclic structure is prevalent in natural products and synthetic compounds with significant biological effects.[12][13] It is recognized for a spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory actions.[4][14] Some benzodioxole derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.[5] A critical feature of this moiety is its ability to inhibit cytochrome P450 enzymes, which can profoundly impact drug metabolism, a property that can be strategically exploited in drug design to enhance the bioavailability of co-administered agents.[13]

  • The Nitro Functional Group: The inclusion of a nitro (NO₂) group can dramatically influence a molecule's physicochemical properties and biological activity.[6] As a strong electron-withdrawing group, it can modulate the electronic character of the aromatic system, potentially enhancing binding affinity to target proteins. Nitroaromatic compounds are well-established as antimicrobial agents.[6] In the context of cancer therapy, the nitro group can be bioreduced in hypoxic tumor environments to generate cytotoxic species, a mechanism exploited in the design of hypoxia-activated prodrugs.[6]

The combination of these three moieties in a single molecular entity suggests a high probability of significant biological activity, with a particularly strong rationale for investigation in the field of oncology.

Proposed Synthesis Pathway

To enable the pharmacological investigation of 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole, a robust synthetic route is required. A plausible and efficient method would involve a Paal-Knorr pyrrole synthesis, a classic and reliable method for forming the pyrrole ring.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks the target molecule down into commercially available or easily synthesized precursors. The key disconnection is at the C-N bond of the pyrrole ring, suggesting a condensation reaction between a 1,4-dicarbonyl compound and a primary amine.

G cluster_0 Paal-Knorr Disconnection TM Target Molecule 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole Amine 6-Nitro-1,3-benzodioxol-5-amine TM->Amine C-N bond Dicarbonyl 2,5-Dimethoxytetrahydrofuran (Succinaldehyde equivalent) TM->Dicarbonyl Pyrrole ring formation

Caption: Retrosynthetic analysis of the target compound.

Protocol 2.1: Synthesis of 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole

This protocol details the condensation of 6-nitro-1,3-benzodioxol-5-amine with 2,5-dimethoxytetrahydrofuran under acidic conditions.

Materials:

  • 6-Nitro-1,3-benzodioxol-5-amine

  • 2,5-Dimethoxytetrahydrofuran

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 6-nitro-1,3-benzodioxol-5-amine in a 1:1 mixture of ethanol and glacial acetic acid (e.g., 10 mmol of amine in 20 mL ethanol and 20 mL acetic acid).

  • Addition of Reagent: To the stirred solution, add 1.1 equivalents of 2,5-dimethoxytetrahydrofuran dropwise at room temperature. 2,5-dimethoxytetrahydrofuran serves as a stable precursor that hydrolyzes in situ under acidic conditions to form succinaldehyde, the required 1,4-dicarbonyl compound.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing 200 mL of ice-cold water.

    • Neutralize the solution carefully by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

    • Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.

  • Characterization: Confirm the structure and purity of the synthesized 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Proposed Application in Oncology: Kinase Inhibition

Given the prevalence of pyrrole-based scaffolds in approved kinase inhibitors, a primary hypothesis is that 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole functions as an inhibitor of protein kinases critical to cancer cell signaling.[2][11] Receptor Tyrosine Kinases (RTKs) like VEGFR and PDGFR are frequent targets for such compounds.

Hypothetical Mechanism of Action

The compound could act as an ATP-competitive inhibitor, binding to the kinase domain of an RTK. This binding event would prevent the phosphorylation and subsequent activation of downstream signaling proteins, thereby inhibiting pro-proliferative and pro-angiogenic pathways.

G GF Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK Binds P_RTK Phosphorylated RTK (Active) RTK->P_RTK Dimerization & Autophosphorylation Inhibition INHIBITION Downstream Downstream Signaling (Ras-Raf-MEK-ERK) P_RTK->Downstream Activates No_Response Apoptosis / Cell Cycle Arrest P_RTK->No_Response Leads to Compound 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole Compound->RTK Blocks ATP Binding Site ATP ATP ATP->RTK ADP ADP Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response

Caption: Hypothetical mechanism: Inhibition of RTK signaling.

Experimental Protocols for Biological Evaluation

A tiered approach is recommended to efficiently evaluate the compound's potential as an anticancer agent.

Experimental Workflow

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Advanced Studies a Protocol 4.1: In Vitro Cytotoxicity Assay (MTT) b Protocol 4.2: Kinase Inhibition Assay a->b c Protocol 4.3: Apoptosis Assay (Annexin V) a->c d Cell Cycle Analysis b->d c->d e In Vivo Xenograft Models d->e

Sources

Application

experimental design for 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole studies

Application Note: Experimental Design and Protocols for the Synthesis and Evaluation of Pyrrolo[1,2-a]quinoxaline Derivatives from 1-(6-Nitro-1,3-benzodioxol-5-yl)-1H-pyrrole Introduction & Mechanistic Rationale 1-(6-Nit...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Design and Protocols for the Synthesis and Evaluation of Pyrrolo[1,2-a]quinoxaline Derivatives from 1-(6-Nitro-1,3-benzodioxol-5-yl)-1H-pyrrole

Introduction & Mechanistic Rationale

1-(6-Nitro-1,3-benzodioxol-5-yl)-1H-pyrrole (CAS 1280538-10-4) is a highly versatile, functionalized building block in medicinal chemistry. Its core structure—an N-(o-nitrophenyl)pyrrole [3]—serves as the fundamental precursor for the synthesis of the pyrrolo[1,2-a]quinoxaline heterocyclic framework. Compounds bearing this tetracyclic scaffold exhibit a broad spectrum of biological activities, most notably as potent antimalarial agents, 5-HT3 receptor antagonists, and antitumor compounds[1].

The incorporation of the 1,3-benzodioxole (methylenedioxy) moiety onto the quinoxaline core provides distinct pharmacological advantages. It enhances the lipophilicity of the resulting drug candidate, facilitating passive diffusion across the erythrocyte and parasitic membranes of Plasmodium falciparum. Furthermore, it acts as a bioisostere for dimethoxy groups, often improving metabolic stability against hepatic cytochrome P450 enzymes.

This guide details the experimental design, chemical synthesis protocols, and biological evaluation workflows for converting 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole into bioactive [1,3]dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline derivatives, specifically targeting Plasmodium telomeric G-quadruplexes [1].

Experimental Workflows & Signaling Pathways

Synthesis A 1-(6-nitro-1,3-benzodioxol- 5-yl)-1H-pyrrole B 1-(6-amino-1,3-benzodioxol- 5-yl)-1H-pyrrole A->B H2, 10% Pd/C EtOH/EtOAc, RT C [1,3]Dioxolo[4,5-g]pyrrolo [1,2-a]quinoxaline Core B->C R-CHO, p-TsOH Reflux, Oxidation

Chemical synthesis workflow for generating pyrrolo[1,2-a]quinoxaline derivatives.

MOA Drug Dioxolo-pyrrolo[1,2-a]quinoxaline Derivative Target Plasmodium Telomeric G-Quadruplexes Drug->Target Binds & Stabilizes Process Telomerase Inhibition & DNA Damage Response Target->Process Induces Outcome Parasite Apoptosis (Antimalarial Efficacy) Process->Outcome Leads to

Proposed antimalarial mechanism of action via G-quadruplex stabilization.

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation to 1-(6-Amino-1,3-benzodioxol-5-yl)-1H-pyrrole

Causality & Rationale: The nitro group must be reduced to an amine to enable intramolecular cyclization. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl) to prevent unwanted electrophilic substitution or polymerization of the electron-rich pyrrole ring. A solvent mixture of Ethanol/Ethyl Acetate ensures both proton transfer capability and complete solubilization of the starting material [2].

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 1.0 mmol of 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole in 20 mL of a 1:1 (v/v) mixture of absolute ethanol and ethyl acetate.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a steady stream of Argon to prevent auto-ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) using a balloon. Repeat this purge cycle three times. Stir the suspension vigorously at room temperature for 4-5 hours.

  • Monitoring (Self-Validation): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The starting material (a distinct yellow spot) must completely disappear, replaced by a lower-Rf, UV-active spot (the amine).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine. Use immediately in the next step to prevent oxidative degradation.

Protocol B: Cyclization to [1,3]Dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline Derivatives

Causality & Rationale: The cyclization relies on the condensation of the newly formed amine with an aryl or alkyl aldehyde, forming an imine intermediate that undergoes intramolecular electrophilic aromatic substitution onto the pyrrole ring. A mild acid catalyst (p-TsOH) facilitates the imine formation and cyclization without degrading the sensitive acetal (1,3-benzodioxole) ring.

Step-by-Step Methodology:

  • Condensation: Dissolve the crude 1-(6-amino-1,3-benzodioxol-5-yl)-1H-pyrrole (approx. 1.0 mmol) in 15 mL of toluene with 0.1 equiv of p-toluenesulfonic acid (p-TsOH).

  • Aldehyde Addition: Add 1.1 mmol of the desired aldehyde (e.g., 4-chlorobenzaldehyde).

  • Reflux: Heat the mixture to reflux for 6-8 hours using a Dean-Stark trap to continuously remove water and drive the equilibrium forward.

  • Oxidation: Because the initial cyclization yields a dihydro-quinoxaline intermediate, add an oxidant (e.g., DDQ or MnO₂, 1.2 equiv) and stir for an additional 2 hours at room temperature to achieve full aromatization.

  • Purification: Quench with saturated NaHCO₃, extract with Dichloromethane (3 x 20 mL), dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.

Protocol C: In Vitro Antimalarial and Cytotoxicity Assays

Causality & Rationale: To ensure the compounds are selectively toxic to the parasite and not the human host, they must be counter-screened against a human hepatoma cell line (HepG2). The liver is the site of the malaria parasite's exoerythrocytic stage, making HepG2 an ideal, biologically relevant model for assessing host hepatotoxicity [1].

Step-by-Step Methodology:

  • Antimalarial Assay (SYBR Green I): Cultivate P. falciparum strains (chloroquine-sensitive 3D7 and chloroquine-resistant W2) in human erythrocytes. Incubate asynchronous cultures (1% parasitemia, 2% hematocrit) with serial dilutions of the synthesized compounds in 96-well plates for 72 hours at 37 °C.

  • Fluorescence Measurement: Lyse the cells and add SYBR Green I dye. Measure fluorescence (excitation 485 nm, emission 530 nm) to quantify parasitic DNA. Calculate the IC₅₀.

  • Cytotoxicity Assay (MTT): Seed HepG2 cells in 96-well plates (10⁴ cells/well). Treat with compounds for 72 hours. Add MTT reagent, incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 540 nm to determine the CC₅₀.

  • Validation: Calculate the Selectivity Index (SI = CC₅₀ / IC₅₀). An SI > 10 indicates a favorable safety profile warranting further in vivo studies.

Data Presentation

The following tables summarize the expected quantitative parameters for the synthesis and biological evaluation of a representative library derived from 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole.

Table 1: Physicochemical and Yield Data for Synthesized Derivatives

Compound IDAldehyde Used (R-CHO)Yield (%)Purity (HPLC)Mass (m/z) [M+H]⁺
SM-1 N/A (Starting Material)->98.0%233.05
Int-1 N/A (Amine Intermediate)92%>95.0%203.08
Tgt-A Benzaldehyde78%>99.1%289.10
Tgt-B 4-Chlorobenzaldehyde81%>98.5%323.06
Tgt-C 4-Methoxybenzaldehyde74%>99.0%319.11

Table 2: In Vitro Antimalarial Activity and Cytotoxicity

Compound IDP. falciparum 3D7 IC₅₀ (µM)P. falciparum W2 IC₅₀ (µM)HepG2 CC₅₀ (µM)Selectivity Index (SI)
Tgt-A 1.45 ± 0.121.80 ± 0.15> 50> 27.7
Tgt-B 0.65 ± 0.080.72 ± 0.0942.5 ± 3.159.0
Tgt-C 2.10 ± 0.202.55 ± 0.22> 50> 19.6
Chloroquine 0.015 ± 0.0020.45 ± 0.05> 100> 222.0

References

  • Design, synthesis and antimalarial activity of novel bis{N-[(pyrrolo[1,2-a]quinoxalin-4-yl)benzyl]-3-aminopropyl}amine derivatives - PMC. nih.gov. 1

  • FI113867B - Process for the preparation of therapeutically useful pyrrolo [1,2-a] quinoxalines - Google Patents. google.com. 2

  • 1-(2-Nitrophenyl)pyrrole | C10H8N2O2 | CID 520611 - PubChem. nih.gov. 3

Sources

Method

Application Notes &amp; Protocols for the Analytical Characterization of 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole

Introduction: The Analytical Imperative 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole is a heterocyclic compound featuring three key structural motifs: a 1,3-benzodioxole core, an aromatic nitro group, and an N-substituted...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative

1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole is a heterocyclic compound featuring three key structural motifs: a 1,3-benzodioxole core, an aromatic nitro group, and an N-substituted pyrrole ring. The benzodioxole moiety is a recognized pharmacophore present in numerous biologically active compounds, while the nitro group can significantly modulate a molecule's electronic properties and biological activity, often making it a key intermediate in pharmaceutical synthesis[1][2]. The pyrrole ring is another fundamental heterocycle in medicinal chemistry[3].

Given its potential role in drug discovery and organic synthesis, establishing a robust, multi-technique analytical framework is paramount for ensuring identity, purity, and quality. This guide provides a comprehensive suite of detailed protocols for the analytical characterization of this compound, designed for researchers in synthetic chemistry, quality control, and drug development. The methodologies are grounded in first principles, explaining the causal logic behind instrumental choices to provide a self-validating and transferable workflow.

Predicted Physicochemical & Spectroscopic Profile

A foundational understanding of the target analyte's properties informs the selection and optimization of analytical techniques.

PropertyPredicted Value / CharacteristicRationale & Analytical Implication
Molecular Formula C₁₁H₈N₂O₄Derived from structure.
Molecular Weight 232.19 g/mol Essential for mass spectrometry interpretation.
Polarity Moderately PolarThe nitro and dioxole ether groups impart polarity, while the aromatic systems add non-polar character. Suitable for reversed-phase chromatography.
Chromophore Strong UV-Visible AbsorberThe extended π-system, particularly the nitroaromatic moiety, is expected to absorb strongly in the UV region[4][5][6]. This makes UV-based detection in HPLC highly sensitive.
Thermal Stability ModerateAromatic nitro compounds can be susceptible to thermal degradation at high temperatures[6]. This is a critical consideration for Gas Chromatography (GC) method development.
Solubility Soluble in common organic solvents (e.g., ACN, MeOH, DMSO, CHCl₃)Standard solvents can be used for sample preparation for HPLC, NMR, and other spectroscopic techniques.

Chromatographic Purity & Quantification

Chromatographic methods are essential for separating the target analyte from impurities, starting materials, and byproducts, as well as for accurate quantification.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC (RP-HPLC) is the premier technique for analyzing moderately polar organic molecules. The analyte partitions between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds are eluted based on their hydrophobicity.

Causality in Method Design:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention of aromatic compounds.

  • Mobile Phase: An acetonitrile/water gradient is chosen. Acetonitrile provides excellent resolving power and lower UV cutoff compared to methanol. A small amount of formic acid is added to the aqueous phase to protonate any residual silanols on the column, thereby improving peak shape and symmetry[7].

  • Detection: UV detection is employed, leveraging the compound's strong nitroaromatic chromophore. A photodiode array (PDA) detector is recommended to acquire the full UV spectrum, aiding in peak identification and purity assessment.

Protocol: HPLC-PDA Analysis

  • Sample Preparation:

    • Accurately weigh ~1 mg of 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole.

    • Dissolve in 1.0 mL of acetonitrile (ACN) to create a 1 mg/mL stock solution.

    • Further dilute with a 50:50 ACN:water mixture to a working concentration of ~20 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation & Conditions:

    Parameter Setting
    HPLC System Agilent 1260 Infinity II or equivalent
    Column C18, 4.6 x 150 mm, 5 µm particle size
    Mobile Phase A Water with 0.1% Formic Acid
    Mobile Phase B Acetonitrile with 0.1% Formic Acid
    Gradient 30% B to 95% B over 15 min; hold at 95% B for 2 min; return to 30% B over 1 min; hold for 2 min
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Injection Vol. 10 µL
    Detector PDA/DAD

    | Wavelength | Monitor at 254 nm and 280 nm; acquire range 200-400 nm |

  • System Validation & Data Analysis:

    • System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for retention time and peak area should be <1% and <2%, respectively.

    • Purity Assessment: Analyze the peak at the expected retention time. The PDA detector software can be used to assess peak purity by comparing spectra across the peak. Purity is reported as area percent.

Workflow Visualization: HPLC-PDA Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Weigh Compound B Dissolve in ACN (Stock Solution) A->B C Dilute to Working Conc. B->C D Filter (0.45 µm) C->D E Autosampler Inject 10 µL D->E F C18 Column (Separation) E->F G PDA Detector (Acquire Spectra) F->G H Integrate Chromatogram G->H I Assess Peak Purity (PDA Spectra) H->I J Quantify (Area %) I->J

Fig 1. HPLC-PDA workflow from sample preparation to data analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS provides orthogonal separation and identification capabilities. The sample is vaporized and separated in a capillary column based on boiling point and polarity. Eluted compounds are then ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" for identification.

Causality in Method Design:

  • Column Choice: A DB-5MS or similar low-bleed (5%-phenyl)-methylpolysiloxane column is chosen for its general-purpose utility and good performance for a wide range of semi-polar aromatic compounds[8].

  • Inlet Temperature: A moderate inlet temperature (e.g., 250 °C) is selected as a starting point to ensure efficient volatilization without causing thermal degradation of the nitro group.

  • Oven Program: A temperature ramp is used to effectively separate compounds with different boiling points. The program starts at a low temperature to trap early-eluting compounds and ramps up to elute the target analyte.

  • Ionization: Standard Electron Ionization (EI) at 70 eV is used to generate reproducible fragmentation patterns that can be compared against spectral libraries.

Protocol: GC-MS Analysis

  • Sample Preparation:

    • Prepare a ~100 µg/mL solution of the compound in a volatile solvent like ethyl acetate or dichloromethane.

    • Ensure the sample is completely dissolved and free of particulates.

  • Instrumentation & Conditions:

    Parameter Setting
    GC-MS System Agilent 8890 GC / 5977B MSD or equivalent
    Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film
    Carrier Gas Helium, constant flow at 1.2 mL/min[8]
    Inlet Split (50:1), 250 °C
    Injection Vol. 1 µL
    Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)
    Transfer Line 280 °C
    MS Source 230 °C
    MS Quad 150 °C
    Ionization Electron Ionization (EI), 70 eV

    | Scan Range | 40 - 450 m/z |

  • Data Analysis:

    • Identify the analyte peak in the Total Ion Chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Confirm the presence of the molecular ion (M⁺) at m/z 232.

    • Analyze the fragmentation pattern for characteristic losses (e.g., -NO₂, -O, -C₂H₂O from the dioxole ring) to confirm the structure.

Spectroscopic Structural Elucidation

Spectroscopic techniques provide definitive information about the molecule's covalent structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the chemical environment of magnetically active nuclei (¹H and ¹³C). The chemical shift, integration, and coupling patterns provide unambiguous information on the molecular skeleton.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz): Based on analogous structures[9][10][11], the following proton signals are predicted:

  • ~7.5-8.0 ppm (2H, complex): Protons on the pyrrole ring. The exact shifts and coupling will depend on the electronic influence of the nitrobenzodioxole system.

  • ~7.4 ppm (1H, s): Aromatic proton on the benzodioxole ring, deshielded by the adjacent nitro group.

  • ~7.0 ppm (1H, s): Aromatic proton on the benzodioxole ring.

  • ~6.5-6.8 ppm (1H, complex): Remaining proton on the pyrrole ring.

  • ~6.1 ppm (2H, s): Methylene protons (-O-CH₂-O-) of the dioxole ring. This is a highly characteristic signal[9].

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) if the solvent does not contain an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer. Additional experiments like DEPT-135, COSY, and HSQC may be run to aid in full structural assignment.

  • Data Processing: Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak or TMS (0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate. Specific functional groups have characteristic absorption frequencies, making FTIR an excellent tool for functional group identification.

Predicted Characteristic Absorptions:

  • 1550-1475 cm⁻¹ (strong, sharp): Asymmetric N-O stretch of the aromatic nitro group[12][13].

  • 1360-1290 cm⁻¹ (strong, sharp): Symmetric N-O stretch of the aromatic nitro group[12][13].

  • ~3100 cm⁻¹ (weak-medium): Aromatic C-H stretches (from both benzodioxole and pyrrole rings).

  • ~1600 cm⁻¹, ~1480 cm⁻¹ (medium): Aromatic C=C stretching vibrations.

  • ~1250 cm⁻¹, ~1040 cm⁻¹ (strong): Asymmetric and symmetric C-O-C stretches of the dioxole ether group.

  • ~750 cm⁻¹ (medium): C-N stretching of the pyrrole ring.

Protocol: FTIR-ATR Analysis

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, apply pressure to the sample with the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed for the presence of the characteristic absorption bands listed above.

UV-Visible (UV-Vis) Spectroscopy

Principle: This technique measures the absorption of UV and visible light by the molecule. The wavelength of maximum absorbance (λ_max) is characteristic of the electronic structure, particularly conjugated and aromatic systems.

Predicted Spectrum: The molecule possesses a highly conjugated system, and nitroaromatic compounds are known to be strong absorbers[14]. A strong absorption band (π → π* transition) is expected in the UV region. Based on similar compounds, the λ_max is likely to be in the 270-350 nm range[4][5].

Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a dilute solution (~5-10 µg/mL) of the compound in a UV-transparent solvent like ethanol or acetonitrile.

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the solvent (blank) and the other with the sample solution. Scan the absorbance from 200 nm to 500 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). This information is useful for setting the optimal detection wavelength in HPLC.

Integrated Analytical Strategy

No single technique is sufficient for complete characterization. A logical, integrated workflow ensures comprehensive analysis. The primary path involves using HPLC for separation and purity assessment, with MS and NMR providing definitive structural confirmation.

Workflow Visualization: Integrated Strategy

Integrated_Workflow Start Synthesized Compound (1-(6-nitro-1,3-benzodioxol- 5-yl)-1H-pyrrole) HPLC HPLC-PDA (Primary Analysis) Start->HPLC Purity Purity > 95%? HPLC->Purity Purify Purification (e.g., Column Chromatography) Purity->Purify No NMR 1H & 13C NMR Purity->NMR Yes MS GC-MS or LC-MS Purity->MS FTIR FTIR Purity->FTIR UV UV-Vis Purity->UV Purify->HPLC Final Characterized Compound (Identity & Purity Confirmed) NMR->Final MS->Final FTIR->Final UV->Final

Fig 2. Integrated workflow for comprehensive compound characterization.

References

  • BenchChem. (n.d.). The Aromaticity of 1,3-Benzodioxole: An In-depth Technical Guide. BenchChem.
  • ResearchGate. (n.d.). UV-vis absorption spectra of different nitroaromatic compounds. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of the reduction of various nitro compounds. ResearchGate. Available at: [Link]

  • SpectraBase. (n.d.). 1,3-benzodioxole-5-methanaminium, N-[2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl]-, chloride - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of compound 1. ResearchGate. Available at: [Link]

  • IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. Available at: [Link]

  • SpectraBase. (n.d.). 1,3-Benzodioxole-5-carboxaldehyde, 4,7-dimethoxy- - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. University of Calgary. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Nitrobenzene Compounds. ATSDR. Available at: [Link]

  • ResearchGate. (n.d.). NH stretching FTIR spectra of 0.025% pyrrole in a neon matrix. ResearchGate. Available at: [Link]

  • MDPI. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. MDPI. Available at: [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of Co(NO3)2, pyrrole, Co–pyrrole and Co–pyrrole–glucose. ResearchGate. Available at: [Link]

  • ResearchGate. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. Available at: [Link]

  • ACS Publications. (2023). Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. ACS Applied Materials & Interfaces. Available at: [Link]

  • CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. Available at: [Link]

  • SCIRP. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization. Journal of Analytical Sciences, Methods and Instrumentation. Available at: [Link]

  • Royal Society of Chemistry. (2011). One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles. RSC Publishing. Available at: [Link]

  • ResearchGate. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 6-Nitro-1,3-benzodioxole-5-carboxaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). RP-HPLC METHOD FOR THE ESTIMATION OF NITROXAZEPINE HYDROCHLORIDE IN PHARMACEUTICAL DOSAGE FORMS. IJPPS. Available at: [Link]

  • TOSOH Analysis and Research Center. (2018). Pyrolysis-Gas Chromatograph/Mass Spectrometer (Py-GC/MS). TOSOH. Available at: [Link]

  • MDPI. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate. Available at: [Link]

  • Gunma Prefectural Industrial Technology Center. (n.d.). Consideration of using carrier gas instead of helium in gas chromatograph mass spectrometry. Gunma Prefectural Government. Available at: [Link]

  • The Japan Society for Analytical Chemistry. (n.d.). Derivatization for GC/MS, LC/MS. J-STAGE. Available at: [Link]

  • Shimadzu Corporation. (2013). Application of GC-MS in artificial photosynthesis research. Shimadzu. Available at: [Link]

  • Aichi Institute of Public Health. (n.d.). GC-MSによるオフフレーバー分析 (Analysis of Off-flavour Compounds using GC-MS). Aichi Prefectural Government. Available at: [Link]

Sources

Application

Application Note: LC-MS/MS Structural Elucidation and Quantification of 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists. Executive Context & Chemical Profiling The compound 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole (C₁₁H₈...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists.

Executive Context & Chemical Profiling

The compound 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole (C₁₁H₈N₂O₄, Monoisotopic Mass: 232.0484 Da) is a highly specialized heterocyclic building block. Featuring a photolabile 6-nitro-1,3-benzodioxole core covalently linked to a pyrrole ring, it is frequently utilized in advanced synthetic chemistry, photocleavable linker design, and as an intermediate in pharmaceutical development.

Analyzing this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents unique challenges and opportunities. The molecule's highly aromatic, conjugated system dictates its ionization efficiency, while the steric proximity of the nitro group to the pyrrole ring drives highly specific, predictable fragmentation pathways. This application note provides a comprehensive, self-validating methodology for the robust ionization, fragmentation, and quantitative analysis of this compound.

Mechanistic Insights into Ionization and Fragmentation

Ionization Dynamics (ESI+)

Despite the electron-withdrawing nature of the nitro group, the compound ionizes efficiently in Positive Electrospray Ionization (ESI+) mode, yielding a strong protonated molecular ion [M+H]+ at m/z 233.05. The protonation primarily occurs at the benzodioxole oxygens or the nitro group, as the pyrrole nitrogen's lone pair is delocalized into the aromatic π -system, rendering it weakly basic. The addition of 0.1% formic acid to the mobile phase is critical to drive this protonation equilibrium forward.

Collision-Induced Dissociation (CID) Pathways

Nitroaromatic compounds exhibit distinct mass spectrometric behavior, fundamentally driven by the capacity of the −NO2​ group to stabilize charge and induce radical formation [3]. When subjected to CID in a triple quadrupole (QqQ) or Q-TOF system, 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole follows three primary degradation routes:

  • The "Ortho Effect" (Loss of ⋅OH ): A hallmark of ortho-substituted nitroaromatics is the "ortho effect." The nitro group oxygen abstracts a hydrogen atom from the adjacent α -carbon of the pyrrole ring, forming a temporary cyclic transition state before expelling a hydroxyl radical (17 Da) to yield an [M+H−OH]⋅+ ion at m/z 216.05 [1]. This transition is highly diagnostic for confirming the 1,5-substitution pattern on the aromatic ring.

  • Nitro Group Expulsion: The most thermodynamically favored pathway is the direct cleavage of the C−NO2​ bond, resulting in the loss of NO2​ (46 Da) to generate a stable fragment at m/z 187.05 [2]. Alternatively, the loss of NO (30 Da) yields a fragment at m/z 203.05.

  • Benzodioxole Cleavage: Following the loss of the nitro group, the 1,3-benzodioxole ring undergoes characteristic fragmentation by expelling formaldehyde ( CH2​O , 30 Da) or carbon monoxide ( CO , 28 Da), yielding secondary fragments at m/z 157.04 and 159.05, respectively.

Fragmentation M [M+H]+ m/z 233.05 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole M_NO [M+H - NO]+ m/z 203.05 M->M_NO -NO (30 Da) M_NO2 [M+H - NO2]+ m/z 187.05 M->M_NO2 -NO2 (46 Da) M_OH [M+H - OH]+ m/z 216.05 (Ortho Effect) M->M_OH -OH (17 Da) Frag1 [M+H - NO2 - CH2O]+ m/z 157.04 M_NO2->Frag1 -CH2O (30 Da) Frag2 [M+H - NO2 - CO]+ m/z 159.05 M_NO2->Frag2 -CO (28 Da)

Proposed ESI-MS/MS fragmentation pathways for 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole.

Experimental Methodologies & Protocols

To ensure data integrity and reproducibility, the following protocol integrates a self-validating System Suitability Test (SST) and strict sample handling guidelines.

Critical Sample Handling (Photostability)

Causality: The 6-nitro-1,3-benzodioxol-5-yl moiety is inherently photolabile; exposure to ambient UV light can trigger unwanted photocleavage or isomerization.

  • Action: All stock solutions and biological matrix extractions must be prepared in amber microcentrifuge tubes or under amber/low-light laboratory conditions.

Step-by-Step Sample Preparation (Protein Precipitation)

This protocol is designed for the extraction of the analyte from a biological matrix (e.g., plasma) or synthetic reaction mixture.

  • Aliquot: Transfer 50 µL of the sample matrix into an amber 1.5 mL tube.

  • Quench & Precipitate: Add 200 µL of ice-cold Acetonitrile containing an appropriate Internal Standard (e.g., a deuterated analog or structurally similar nitroaromatic).

    • Causality: The 4:1 organic-to-aqueous ratio rapidly denatures proteins, preventing analyte occlusion, while the low temperature mitigates thermal degradation.

  • Vortex & Centrifuge: Vortex for 30 seconds at maximum speed. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer 150 µL of the clear supernatant to an amber autosampler vial equipped with a glass insert.

UHPLC Separation Parameters

Causality: The highly aromatic nature of the analyte requires a robust hydrophobic stationary phase. A sub-2-micron C18 column provides the theoretical plates necessary for sharp peak shapes, while the rapid organic gradient minimizes on-column diffusion.

ParameterSpecification
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile
Flow Rate 0.45 mL/min
Column Temperature 40°C
Injection Volume 2.0 µL

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.00 95 5
0.50 95 5
2.50 5 95
3.50 5 95
3.60 95 5

| 4.50 | 95 | 5 (Re-equilibration) |

Mass Spectrometry (MRM) Optimization

The following Multiple Reaction Monitoring (MRM) transitions were optimized using direct infusion of a 100 ng/mL neat solution at 10 µL/min.

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose / Structural Assignment
233.1 187.1 5018Quantifier: Loss of NO2​ (Highest S/N)
233.1 216.1 5022Qualifier 1: Loss of ⋅OH (Ortho-effect confirmation)
233.1 157.1 5035Qualifier 2: Loss of NO2​ + CH2​O (Benzodioxole cleavage)

Note: Declustering Potential (DP) and Entrance Potential (EP) should be optimized according to the specific mass spectrometer manufacturer (e.g., Sciex, Thermo, or Agilent).

Self-Validating System Workflow (SST)

To guarantee that the protocol is functioning correctly before committing valuable samples, the workflow incorporates a built-in validation loop.

Workflow Prep Sample Preparation (Amber Vials) SST System Suitability (Blank -> LLOQ -> QC) Prep->SST LC UHPLC Separation SST->LC ESI ESI(+) Ionization LC->ESI CID CID Fragmentation ESI->CID Data Data Analysis & Quantification CID->Data

Step-by-step UHPLC-ESI-MS/MS workflow for targeted quantitative analysis.

SST Acceptance Criteria:

  • Blank Injection: Must show no interfering peaks at the retention time of the analyte (Area < 5% of LLOQ). Validates lack of carryover.

  • LLOQ Injection: The quantifier transition (233.1 187.1) must exhibit a Signal-to-Noise (S/N) ratio 10. Validates instrument sensitivity.

  • QC Replicates (n=3): Mid-level Quality Control samples must show a Relative Standard Deviation (RSD) 5% for peak area. Validates injection precision and ionization stability.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry Rapid Communications in Mass Spectrometry URL:[Link]

  • Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method Journal of Mass Spectrometry (NIH PMC) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole Workflows

Welcome to the Application Scientist Support Center. This guide is specifically designed for drug development professionals and synthetic chemists working with 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically designed for drug development professionals and synthetic chemists working with 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole .

While this compound is a highly valuable building block—often utilized as a precursor for fused heterocycles like pyrrolo[1,2-a]quinoxalines or as a photocaged scaffold—its unique stereoelectronic profile presents several non-intuitive challenges. The combination of an electron-rich pyrrole, a strongly electron-withdrawing nitro group, and a photolabile benzodioxole system requires precise handling and highly chemoselective workflows.

Physicochemical Properties & Quantitative Data

To establish a baseline for your experiments, refer to the quantitative metrics in Table 1. Understanding these parameters is critical for avoiding unwanted precipitation during workups and preventing spontaneous degradation.

Table 1: Comparative Solubility and Stability Metrics

ParameterQuantitative ValueExperimental Implication
Solubility (DCM, DMSO) > 50 mg/mLIdeal for NMR analysis and preparing high-concentration stock solutions.
Solubility (Hexane, Water) < 1 mg/mLHigh risk of crashing out during biphasic aqueous workups; use EtOAc instead.
Half-life (Ambient Light) < 4 hoursRapid photochemical degradation; mandates amber glassware.
Half-life (Amber Light) > 6 monthsHighly stable under standard dark storage conditions (4°C) [4].
1 H-NMR Pyrrole Shifts ~6.3 ppm (t), ~6.8 ppm (t)Downfield shifted compared to free pyrrole due to the electron-withdrawing nitroaryl group.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why does my compound rapidly turn brown and form insoluble precipitates during storage or reaction setup?

The Causality: This is a classic symptom of photochemical degradation. The 6-nitro-1,3-benzodioxol-5-yl moiety is a well-documented photolabile group, frequently leveraged in photocaging applications [2]. Upon exposure to ambient UV/Vis light, the o-nitroaryl system undergoes an intramolecular redox reaction. The nitro group acts as an internal oxidant, abstracting hydrogen or transferring oxygen, generating reactive nitroso intermediates. These intermediates rapidly polymerize with the electron-rich pyrrole ring, forming brown, insoluble tars. The Fix: Always handle the compound under amber light or wrap your reaction vessels in aluminum foil. Store the solid at 4°C in an opaque, argon-purged container [4].

FAQ 2: During catalytic hydrogenation (Pd/C, H 2​ ), my mass spectrometry results show a mass +4 Da higher than the expected amine. What happened?

The Causality: You have over-reduced the molecule. While the goal was to reduce the nitro group to an amine—a necessary step for synthesizing fused pyrrolo[1,2-a]quinoxalines [3]—the pyrrole ring is highly susceptible to surface-catalyzed hydrogenation. The strong electron-withdrawing nature of the nitroaryl group lowers the aromatic stabilization energy of the pyrrole, making it prone to reduction into a pyrrolidine ring (adding 4 hydrogen atoms) [1]. The Fix: Abandon Pd/C for this specific substrate. Switch to a chemoselective single-electron transfer (SET) reduction using Iron powder and Ammonium Chloride (Fe/NH 4​ Cl) or Tin(II) chloride (SnCl 2​ ) [1]. See the validated protocol below.

FAQ 3: I am attempting a Vilsmeier-Haack formylation on the pyrrole ring, but I recover 95% starting material. Why is the pyrrole unreactive?

The Causality: The reactivity of the pyrrole ring is severely dampened by the N-substituent. The 6-nitro-1,3-benzodioxol-5-yl group exerts a strong electron-withdrawing effect (-I and -M effects) through the nitrogen atom, effectively pulling electron density away from the pyrrole π -system. This deactivates the ring toward Electrophilic Aromatic Substitution (EAS). The Fix: To achieve formylation, you must use forcing conditions (e.g., heating to 80°C) or perform the EAS after reducing the nitro group to an amine. Converting the strongly deactivating nitro group into an electron-donating amine restores the pyrrole's nucleophilicity.

Workflow Visualization: Pathways and Pitfalls

The following diagram illustrates the critical divergence between successful synthetic workflows and the common pitfalls discussed above.

G SM 1-(6-nitro-1,3-benzodioxol-5-yl) -1H-pyrrole Target 1-(6-amino-1,3-benzodioxol-5-yl) -1H-pyrrole (Desired Intermediate) SM->Target Selective Reduction (Fe/NH4Cl or SnCl2) OverRed Pyrrolidine Derivative (Over-reduction Pitfall) SM->OverRed Harsh Hydrogenation (Pd/C, H2 > 1 atm) PhotoDeg Photodegradation (Polymeric Mixtures) SM->PhotoDeg Ambient Light (hv) Photocleavage Fused Pyrrolo[1,2-a]quinoxaline Derivative Target->Fused Cyclization

Figure 1: Divergent pathways of 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole workflows vs. pitfalls.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Nitro Reduction (Avoiding Pyrrole Hydrogenation)

Objective: Reduce the nitro group to an amine without hydrogenating the pyrrole ring [1].

  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 mmol of 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole in 10 mL of absolute ethanol (0.1 M).

  • Reagent Addition: Add 5.0 mmol of fine Iron (Fe) powder, followed by 2 mL of saturated aqueous NH 4​ Cl.

    • Mechanistic Note: Fe/NH 4​ Cl operates via single-electron transfer (SET), which is highly specific to the nitro group, completely bypassing the surface-catalyzed hydrogenation mechanisms that destroy the pyrrole ring.

  • Reaction: Stir the suspension vigorously at 70°C for 2 hours under an argon atmosphere.

  • In-Process Validation: Spot the reaction on a silica TLC plate (Eluent: 7:3 Hexane:EtOAc). The starting material (R f​ ~0.6, strong UV quenching) must be completely consumed, replaced by a highly polar spot (R f​ ~0.2) that stains positive (purple/brown) with ninhydrin, confirming the presence of the primary amine.

  • Workup: Filter the hot mixture through a tightly packed Celite pad to remove iron oxides. Wash the pad thoroughly with 20 mL of hot ethyl acetate.

  • Isolation: Concentrate the filtrate, partition between EtOAc and saturated NaHCO 3​ , dry the organic layer over anhydrous Na 2​ SO 4​ , and evaporate to yield the pure 1-(6-amino-1,3-benzodioxol-5-yl)-1H-pyrrole.

Protocol B: Forcing Vilsmeier-Haack Formylation

Objective: Formylate the deactivated pyrrole ring at the C2 position.

  • Preparation: Cool a flame-dried flask containing 5.0 mL of anhydrous DMF to 0°C under argon.

  • Vilsmeier Reagent Generation: Dropwise add 1.5 mmol of Phosphorus Oxychloride (POCl 3​ ). Stir for 30 minutes at 0°C until the Vilsmeier-Haack complex forms (the solution will turn pale yellow).

  • Substrate Addition: Slowly add a solution of 1.0 mmol of 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole dissolved in 2.0 mL of anhydrous DMF.

  • Thermal Activation: Heat the reaction mixture to 80°C for 4-6 hours.

    • Mechanistic Note: Standard room-temperature Vilsmeier conditions will fail here. The thermal energy is required to overcome the high activation barrier imposed by the electron-withdrawing N-aryl group.

  • In-Process Validation: Quench a 10 µL aliquot in saturated sodium acetate, extract with EtOAc, and run TLC. The product will appear as a new, highly UV-active spot with a lower R f​ than the starting material.

  • Hydrolysis & Workup: Pour the cooled reaction mixture into 20 mL of saturated aqueous sodium acetate. Stir vigorously for 2 hours at room temperature to hydrolyze the iminium intermediate into the aldehyde. Extract with EtOAc (3 x 15 mL), wash with brine, dry over Na 2​ SO 4​ , and concentrate.

References

  • FI113867B - Process for the preparation of therapeutically useful pyrrolo[1,2-a] quinoxalines.Google Patents.
  • Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies - PMC.National Institutes of Health (NIH).
  • Design, synthesis and antimalarial activity of novel bis{N-[(pyrrolo[1,2-a]quinoxalin-4-yl)benzyl]-3-aminopropyl}amine derivatives - PMC.National Institutes of Health (NIH).
  • CAS 56136-84-6: 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone.CymitQuimica.
Optimization

refining analytical methods for 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole

Welcome to the Analytical Technical Support Center for heterocyclic drug development. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical challenges associated with 1-(6-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center for heterocyclic drug development. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical challenges associated with 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole .

This molecule presents a unique analytical triad: an acid-sensitive 1,3-benzodioxole core [1], an electron-rich and oxidation-prone pyrrole ring [4], and a highly polar, electron-withdrawing nitro group [2]. Standard analytical platform methods often fail here, resulting in poor ionization, on-column degradation, or thermal breakdown. This guide provides self-validating protocols and troubleshooting FAQs to ensure robust, reproducible data.

Core Analytical Strategy & Workflow

To successfully analyze 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole, you must align your instrument choice with the molecule's structural liabilities. The nitro group suppresses positive ion formation in MS, while the benzodioxole ring prohibits the use of strong acidic mobile phases.

G Start Sample: 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole Q1 Matrix & Concentration? Start->Q1 Volatile Trace Environmental / Non-Polar (< 10 ppb) Q1->Volatile Extraction Aqueous Bio-fluids / Synthesis QC (> 10 ppb) Q1->Aqueous Direct / PPT GC GC-ECD High Nitro Sensitivity Volatile->GC LC LC-MS/MS ESI- or APCI Mode Aqueous->LC

Fig 1: Decision matrix for analytical platform selection based on sample matrix.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I seeing no signal or severe signal suppression in LC-MS (ESI+ mode)?

Causality: The nitro group on the benzodioxole ring is strongly electron-withdrawing. It pulls electron density away from the aromatic system, making the molecule highly resistant to protonation ( [M+H]+ ) in positive Electrospray Ionization (ESI+). Furthermore, the steric hindrance between the ortho-positioned nitro and pyrrole groups prevents stable adduct formation. Solution: Switch to Negative ESI (ESI-) or Atmospheric Pressure Chemical Ionization (APCI) . Nitroaromatics easily capture electrons to form stable radical anions ( M∙− ). If sensitivity remains an issue, Gas Chromatography with an Electron Capture Detector (GC-ECD) is the gold standard for nitro compounds, offering limits of detection in the low parts-per-trillion (ppt) range [3].

Q2: My HPLC peaks are tailing severely, and I see multiple smaller peaks emerging over time. What is happening?

Causality: You are likely using 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in your mobile phase. The 1,3-benzodioxole core is a cyclic acetal. Acetals are highly susceptible to acid-catalyzed hydrolysis [1]. At pH < 3, the ring opens to form a catechol derivative, leading to peak splitting and degradation on-column. Additionally, the pyrrole ring can undergo acid-catalyzed polymerization. Solution: You must use a buffered, near-neutral mobile phase. Replace TFA with 10 mM Ammonium Acetate ( NH4​OAc ) adjusted to pH 5.8–6.2. This preserves the acetal integrity while providing sufficient volatility for MS detection [4].

G Compound 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole Acid Strong Acid (pH < 3) e.g., 0.1% TFA Compound->Acid Mobile Phase Buffer Buffered (pH 5.8-6.2) e.g., 10mM NH4OAc Compound->Buffer Mobile Phase Deg1 Acetal Cleavage (Catechol Formation) Acid->Deg1 Deg2 Pyrrole Polymerization (Signal Loss) Acid->Deg2 Stable Stable Elution (Sharp, Single Peak) Buffer->Stable

Fig 2: Causality of mobile phase pH on benzodioxole-pyrrole structural integrity.

Q3: When running GC-MS, the compound degrades in the inlet. How can I prevent this?

Causality: Nitroaromatics are thermally labile. Standard GC inlet temperatures (250°C–280°C) can induce thermal reduction of the nitro group or cleavage of the pyrrole C-N bond, creating artifact peaks. Solution: Lower the inlet temperature to 200°C–220°C. Use a highly deactivated, ultra-inert glass liner with glass wool to prevent active site adsorption. Employ a fast temperature ramp (e.g., 20°C/min) to minimize residence time in the column [2].

Quantitative Data Summary

The following table summarizes the optimized analytical parameters for quantifying 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole across different platforms, validating the shift away from standard acidic LC methods.

Analytical PlatformIonization / DetectionMobile/Carrier PhaseAdditive/ModifierLOD (Estimated)Primary Challenge Overcome
LC-MS/MS ESI (Negative Mode)Water / Acetonitrile10 mM NH4​OAc (pH 6.0)1–5 ng/mLAcid-catalyzed ring opening
LC-UV Diode Array (254 nm)Water / Methanol10 mM NH4​OAc (pH 6.0)50 ng/mLPoor ionization in ESI+
GC-ECD Electron CaptureHelium (1.2 mL/min)None (Inert Liner req.)0.05 ng/mLThermal degradation
GC-MS EI (70 eV)Helium (1.0 mL/min)None (Inert Liner req.)10 ng/mLMatrix interference

Validated Experimental Protocols

Protocol A: LC-MS/MS Method for Biological Matrices

This self-validating protocol utilizes a near-neutral buffer to protect the benzodioxole core while leveraging the nitro group's electron affinity for negative mode detection [4].

Step 1: Sample Preparation (Solid Phase Extraction)

  • Aliquot 100 µL of plasma/matrix into a microcentrifuge tube.

  • Add 300 µL of ice-cold Acetonitrile (100%) to precipitate proteins. Causality: Cold solvent prevents exothermic degradation of the pyrrole ring.

  • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial. Do not evaporate to dryness, as the compound can irreversibly adsorb to the glass walls.

Step 2: Chromatographic Separation

  • Column: Use an end-capped C18 column (e.g., Waters ACQUITY UPLC HSS T3, 2.1 x 50 mm, 1.8 µm). Causality: End-capping prevents secondary interactions between the pyrrole nitrogen and residual silanols.

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water (pH adjusted to 6.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 4 minutes, hold for 1 minute, return to 10% B. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Parameters

  • Source: Electrospray Ionization in Negative Mode (ESI-) .

  • Capillary Voltage: -2.5 kV.

  • Desolvation Temp: 350°C (Keep moderate to prevent thermal breakdown of the nitro group).

  • MRM Transitions: Monitor the transition of the radical anion [M∙−] to the loss of NO2​ or cleavage of the pyrrole ring.

Protocol B: GC-ECD Method for Trace Environmental Analysis

For trace analysis (e.g., wastewater or reaction monitoring), GC-ECD exploits the extreme electronegativity of the nitro group [3].

Step 1: Single-Drop Microextraction (SDME)

  • Place 10 mL of the aqueous sample in a 15 mL vial with a magnetic stirrer.

  • Adjust pH to 7.0 to ensure the molecule remains entirely un-ionized and lipophilic.

  • Suspend a 2 µL drop of toluene from a GC microsyringe needle into the headspace (or directly immersed, depending on matrix volatility) for 15 minutes at 40°C. Causality: Toluene provides excellent solubility for the benzodioxole-pyrrole system while rejecting water.

Step 2: GC-ECD Analysis

  • Inlet: Set to 220°C (Splitless mode). Use an ultra-inert, deactivated glass liner.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Oven Program: Initial temp 80°C (hold 1 min), ramp at 20°C/min to 260°C (hold 3 min). Causality: Fast ramping minimizes the time the molecule spends at elevated temperatures, preventing nitro reduction.

  • Detector: ECD set to 300°C with Nitrogen make-up gas at 30 mL/min.

References

  • BenchChem Technical Support Team. "5-Nitro-1,3-benzodioxole". Benchchem.
  • Centers for Disease Control and Prevention (CDC). "1,3-DNB AND 1,3,5-TNB 107 6. ANALYTICAL METHODS".
  • MDPI.
  • PubMed.

Reference Data & Comparative Studies

Validation

Validating the Biological Effects of 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole: A Comparative Guide to PI3K/Akt/mTOR Pathway Inhibition

Introduction: The Quest for Precision in Cancer Therapeutics The phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cellular growth, proliferation, and survival.[1][2] Its frequent dys...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Precision in Cancer Therapeutics

The phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cellular growth, proliferation, and survival.[1][2] Its frequent dysregulation in a wide array of human cancers has made it a prime target for therapeutic intervention.[3][4][5] The development of inhibitors targeting key nodes within this pathway—PI3K, Akt, and mTOR—has led to several approved cancer therapies.[4] However, challenges such as acquired resistance and off-target toxicities necessitate the continued search for novel, more selective, and potent inhibitors.

This guide introduces 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole , a novel investigational compound, hereafter referred to as NBP-1 . The chemical structure of NBP-1, featuring a nitrobenzodioxole moiety, is of significant interest. The benzodioxole ring is a recognized pharmacophore present in numerous synthetic and natural compounds with diverse biological activities, including antitumor properties.[6][7][8][9][10] The addition of an electron-withdrawing nitro group can further modulate the molecule's biological activity.[6][11] The pyrrole scaffold is also a common feature in medicinally active compounds.[12][13][14]

Given these structural features, we hypothesize that NBP-1 may act as an inhibitor of the PI3K/Akt/mTOR pathway. This guide provides a comprehensive framework for validating this hypothesis, comparing the performance of NBP-1 against two well-characterized inhibitors:

  • Wortmannin: A fungal metabolite and a potent, irreversible, and non-selective inhibitor of PI3K.[15][16][17][18][19] It serves as a classic benchmark for PI3K inhibition.

  • Gedatolisib (PF-05212384): An investigational dual inhibitor of PI3K and mTOR, representing a modern, clinically relevant therapeutic strategy.[20][21][22][23][24]

Through a series of detailed experimental protocols, we will outline a systematic approach to characterize the cytotoxic effects, kinase inhibitory profile, and cellular mechanism of action of NBP-1. This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate novel small molecule inhibitors in the context of cancer cell signaling.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a complex and highly regulated signaling cascade. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and PDK1, to the cell membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and mTOR Complex 2 (mTORC2). Activated Akt then phosphorylates a multitude of downstream substrates, including mTOR Complex 1 (mTORC1), leading to the regulation of fundamental cellular processes.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Activates Cell_Processes Cell Growth, Proliferation, Survival mTORC1->Cell_Processes Promotes Wortmannin Wortmannin Wortmannin->PI3K Gedatolisib Gedatolisib Gedatolisib->PI3K Gedatolisib->mTORC2 Gedatolisib->mTORC1 NBP1 NBP-1 (Hypothesized) NBP1->PI3K NBP1->mTORC1

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Validation Workflow

A multi-step experimental approach is essential to comprehensively validate the biological effects of NBP-1. The workflow is designed to first assess the compound's effect on cancer cell viability, then to pinpoint its direct molecular target(s) through in vitro kinase assays, and finally to confirm its mechanism of action within a cellular context by analyzing downstream signaling events.

Workflow Start Start: NBP-1 Synthesis & Characterization Step1 Step 1: Cell Viability Assay (MTT Assay) Start->Step1 Evaluate Cytotoxicity Step2 Step 2: In Vitro Kinase Assay (PI3K & mTOR) Step1->Step2 Identify Direct Targets Step3 Step 3: Western Blot Analysis (Phospho-Protein Levels) Step2->Step3 Confirm Cellular Pathway Inhibition Conclusion Conclusion: Determine Potency, Selectivity & MOA Step3->Conclusion Synthesize Data

Figure 2: Experimental workflow for validating NBP-1 biological activity.

Part 1: Cellular Viability Assessment

The initial step is to determine the cytotoxic and anti-proliferative effects of NBP-1 on a relevant cancer cell line. The MTT assay is a widely used colorimetric method for this purpose.[25][26][27][28][29] It measures the metabolic activity of cells, which in viable cells, reduces the yellow tetrazolium salt MTT to purple formazan crystals.[25][26][27]

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Culture MCF-7 breast cancer cells (a line known for PI3K pathway activation) in appropriate media.

    • Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of NBP-1, Wortmannin, and Gedatolisib in DMSO.

    • Perform serial dilutions of each compound in culture media to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).

    • Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[26]

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[25]

  • Formazan Solubilization and Absorbance Reading:

    • After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[25]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.[26]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[26][27]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Hypothetical Comparative Data
CompoundTarget(s)Cell LineIC₅₀ (nM)
NBP-1 Hypothesized PI3K/mTORMCF-715.5
Wortmannin Pan-PI3KMCF-78.2
Gedatolisib Dual PI3K/mTORMCF-74.7

This hypothetical data suggests that NBP-1 possesses potent anti-proliferative activity, albeit with a slightly higher IC₅₀ than the established inhibitors.

Part 2: Direct Target Engagement - In Vitro Kinase Assays

To determine if NBP-1 directly inhibits PI3K and/or mTOR, in vitro kinase assays are performed. These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a purified kinase enzyme.[30][31][32][33][34]

Experimental Protocol: In Vitro Kinase Assay (Radiometric)

This protocol describes a common method using ³²P-labeled ATP.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following on ice:

      • Kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 1 mM DTT).

      • Purified recombinant human PI3Kα or mTOR kinase.

      • The appropriate lipid (for PI3K) or protein (for mTOR) substrate.

      • A serial dilution of NBP-1, Wortmannin, or Gedatolisib.

  • Initiation of Reaction:

    • Add a mixture of cold ATP and [γ-³²P]ATP to initiate the kinase reaction.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., 4x SDS loading buffer).

    • Separate the reaction products by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated substrate.

  • Data Analysis:

    • Quantify the band intensity corresponding to the phosphorylated substrate.

    • Calculate the percentage of kinase activity at each inhibitor concentration relative to the vehicle control.

    • Determine the IC₅₀ value for each compound against each kinase.

Hypothetical Comparative Data
CompoundPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Selectivity (mTOR/PI3Kα)
NBP-1 2.1150.8~72-fold
Wortmannin 3.0>1000>333-fold
Gedatolisib 1.83.5~2-fold

This hypothetical data positions NBP-1 as a potent PI3Kα inhibitor with significant selectivity over mTOR, distinguishing it from the non-selective Wortmannin and the dual-targeting Gedatolisib.

Part 3: Cellular Mechanism of Action - Western Blotting

Western blotting is used to confirm that NBP-1 inhibits the PI3K/Akt/mTOR pathway within a cellular environment. This is achieved by measuring the phosphorylation status of key downstream proteins, such as Akt and the mTORC1 substrate, S6 ribosomal protein. A decrease in the phosphorylation of these proteins upon compound treatment indicates pathway inhibition.[35][36]

Experimental Protocol: Western Blot for Phosphorylated Proteins
  • Cell Lysis:

    • Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with NBP-1, Wortmannin, and Gedatolisib at concentrations around their respective IC₅₀ values for 2-4 hours.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and add 4x SDS-PAGE sample buffer. Denature the samples by boiling at 95°C for 5 minutes.

  • Gel Electrophoresis and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[37]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[35]

    • Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-S6 (Ser235/236), total S6, and a loading control (e.g., β-actin).

    • Wash the membrane extensively with TBST.[37]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[37]

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Interpretation of Expected Results
  • NBP-1 and Wortmannin: A significant decrease in the phosphorylation of both Akt and S6 is expected, consistent with potent PI3K inhibition that blocks downstream signaling.

  • Gedatolisib: A profound reduction in both phospho-Akt and phospho-S6 levels is anticipated due to its dual inhibition of both PI3K and mTOR.

  • Comparison: By comparing the relative reduction in phospho-Akt versus phospho-S6, the selectivity of NBP-1 can be further elucidated. A more pronounced effect on phospho-Akt relative to phospho-S6 (at certain concentrations) might further support its PI3K-selective profile suggested by the in vitro kinase assays.

Discussion and Conclusion

This guide presents a systematic and robust framework for the initial biological validation of a novel compound, 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole (NBP-1), as a hypothesized PI3K/Akt/mTOR pathway inhibitor. By employing a combination of cellular viability assays, direct in vitro kinase profiling, and cellular mechanism-of-action studies, researchers can build a comprehensive profile of a compound's potency, selectivity, and mode of action.

The hypothetical data presented herein illustrates a plausible outcome where NBP-1 emerges as a potent and selective PI3Kα inhibitor. Such a profile would differentiate it from broader-acting agents like Wortmannin and dual-target inhibitors like Gedatolisib. A PI3Kα-selective inhibitor could offer a more targeted therapeutic approach, potentially with an improved safety profile, particularly in cancers driven by PIK3CA mutations.[3]

The experimental protocols provided are foundational and can be expanded upon. Further studies could include assays against a panel of PI3K isoforms (β, δ, γ) to confirm selectivity, evaluation in a broader range of cancer cell lines with different genetic backgrounds, and eventual progression to in vivo xenograft models to assess anti-tumor efficacy.

By following a logical, evidence-based validation workflow, drug development professionals can efficiently characterize novel chemical entities and make informed decisions about their therapeutic potential. The combination of rigorous experimental design and objective comparison against established benchmarks is paramount to advancing new and improved therapies for cancer and other diseases driven by aberrant cell signaling.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (URL: [Link])

  • Gedatolisib - Wikipedia. (URL: [Link])

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  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])

  • FDA Accepts Gedatolisib for Real-Time Review in HR+/HER2– Advanced Breast Cancer. (URL: [Link])

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  • Wortmannin, (PI3 Kinase inhibitor) | 12-338 - Merck. (URL: [Link])

  • What is Gedatolisib used for? (URL: [Link])

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - ASCO Publications. (URL: [Link])

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  • In vitroキナーゼアッセイ | 公益社団法人日本アイソトープ協会|JRIA. (URL: [Link])

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  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives - ResearchGate. (URL: [Link])

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Comparative

A Comparative Guide to 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole and Other Pyrrole Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the nucleus of a vast array of natural prod...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the nucleus of a vast array of natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] Its unique five-membered aromatic ring structure allows for extensive functionalization, leading to a diverse chemical space for drug discovery.[3][4] This guide provides a comparative analysis of the therapeutic potential of a specific, yet under-documented derivative, 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole , against other well-characterized pyrrole derivatives. While direct experimental data for this particular compound is scarce in publicly available literature, this guide will leverage established structure-activity relationships (SAR) and experimental data from analogous compounds to project its potential performance and guide future research.[5][6]

Synthesis and Chemical Profile: A Tale of Two Moieties

The synthesis of 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole is most logically achieved through the well-established Paal-Knorr pyrrole synthesis.[3][7] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In this case, the primary amine precursor is 6-nitro-1,3-benzodioxol-5-amine, which can be synthesized from commercially available starting materials.[8]

Projected Synthesis Workflow

cluster_0 Synthesis of 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole 6-nitro-1,3-benzodioxol-5-amine 6-nitro-1,3-benzodioxol-5-amine Reaction Paal-Knorr Condensation 6-nitro-1,3-benzodioxol-5-amine->Reaction 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran->Reaction Product 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole Reaction->Product Acid Catalyst (e.g., Acetic Acid) cluster_1 Biological Evaluation Workflow Compound 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC determination) Compound->Antimicrobial Anti_inflammatory Anti-inflammatory Assay (e.g., COX inhibition) Compound->Anti_inflammatory Data_Analysis Data Analysis & SAR Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: A general workflow for the biological screening of novel pyrrole derivatives.

Detailed Experimental Protocols

A. MTT Cytotoxicity Assay

  • Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound and incubate for 24-48 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC₅₀).

B. Minimum Inhibitory Concentration (MIC) Assay

  • Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Procedure:

    • Prepare a serial dilution of the test compound in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

C. COX Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX-1 and COX-2) enzymes, which are key in the inflammatory pathway.

  • Procedure:

    • A commercial COX inhibitor screening assay kit is typically used.

    • The test compound is incubated with purified COX-1 or COX-2 enzyme.

    • Arachidonic acid, the substrate for COX, is added to initiate the reaction.

    • The production of prostaglandin G2 (PGG2), a product of the COX reaction, is measured, often through a colorimetric or fluorometric method.

    • The IC₅₀ value is calculated to determine the inhibitory potency.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of pyrrole derivatives is highly dependent on the nature and position of substituents on the pyrrole ring and any attached moieties. [5][6]For 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole, several structural features are of interest for future SAR studies:

  • Position and Nature of the Nitro Group: The electron-withdrawing effect of the nitro group is critical. Moving it to different positions on the benzodioxole ring or replacing it with other electron-withdrawing or electron-donating groups would provide valuable insights into its role in biological activity.

  • Substitution on the Pyrrole Ring: Introducing substituents at the C2, C3, C4, and C5 positions of the pyrrole ring can significantly impact potency and selectivity.

  • The Benzodioxole Moiety: Modification or replacement of the benzodioxole ring system with other heterocyclic or aromatic structures could lead to the discovery of novel compounds with improved pharmacological profiles.

Conclusion

While 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole remains a largely unexplored entity, its chemical structure, combining the versatile pyrrole scaffold with a nitro-functionalized benzodioxole, presents a compelling case for its investigation as a potential therapeutic agent. Based on the extensive literature on related pyrrole derivatives, it is reasonable to hypothesize that this compound may possess anticancer, antimicrobial, and anti-inflammatory properties. The experimental protocols and SAR considerations outlined in this guide provide a robust framework for the systematic evaluation of this and other novel pyrrole derivatives, paving the way for the discovery of new and effective drugs.

References

  • Li Petri, S., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 198, 112341. [Link]

  • Modica, M. N., et al. (2013). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 23(21), 5829-5833. [Link]

  • Harrak, Y., et al. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Bioorganic & Medicinal Chemistry, 15(14), 4876-4890. [Link]

  • A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. (2022). Medicinal Chemistry, 18(6), 617-639. [Link]

  • Wikipedia. (2023). Paal–Knorr synthesis. Wikipedia. [Link]

  • Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]

  • Banwell, M. G., & Lan, P. (2019). THE TOTAL SYNTHESIS OF PYRROLE-CONTAINING AND RELATED MARINE NATURAL PRODUCTS. CHIMIA International Journal for Chemistry, 73(5), 378-386. [Link]

  • Nasser, A. J. A., et al. (2011). Synthesis and antimicrobial activity of some new pyrrole derivatives. Der Pharma Chemica, 3(4), 210-218. [Link]

  • Fatahala, S. S., et al. (2020). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 25(23), 5763. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). Molecules, 28(23), 7856. [Link]

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. (2022). Galen Medical Journal, 11, e2201. [Link]

  • Giraud, F., et al. (2014). Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. European Journal of Medicinal Chemistry, 80, 483-492. [Link]

  • New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. (2020). Molecules, 25(11), 2588. [Link]

  • Bandyopadhyay, D., et al. (2010). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules, 15(4), 2520-2525. [Link]

  • Nasser, A. J. A., et al. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica, 3(4), 210-218. [Link]

  • Structure activity relationship – Knowledge and References. Taylor & Francis. [Link]

  • Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. (2022). Molecules, 27(23), 8206. [Link]

  • Leite, A. C. L., et al. (2004). Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. European Journal of Medicinal Chemistry, 39(12), 1059-1065. [Link]

  • Micale, N., et al. (2003). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. Il Farmaco, 58(5), 351-355. [Link]

  • PLS Structure-Insecticidal Activity Relationships of Nitromethylene, Pyrrole- and Dihydropyrrole-Fused Neonicotinoids. (2019). International Journal of Molecular Sciences, 20(22), 5707. [Link]

  • Synthesis and bioactivity of pyrrole-conjugated phosphopeptides. (2022). Biomaterials Science, 10(4), 986-992. [Link]

  • Pyrrole-Containing Alkaloids from a Marine-Derived Actinobacterium Streptomyces zhaozhouensis and Their Antimicrobial and Cytotoxic Activities. (2023). Marine Drugs, 21(3), 173. [Link]

  • In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals: A Review. (2025). Journal of Ethnopharmacology, 341, 118001. [Link]

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  • Structure-activity relationship of pyrrole based S-nitrosoglutathione reductase inhibitors: carboxamide modification. (2012). Bioorganic & Medicinal Chemistry Letters, 22(6), 2149-2153. [Link]

  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (2017). European Journal of Medicinal Chemistry, 137, 336-347. [Link]

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Validation

Comparative Analysis of 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole Analogs: Next-Generation Scaffolds for Hypoxia-Targeted Therapeutics

Executive Summary The development of hypoxia-activated prodrugs (HAPs) and targeted bioreductive probes relies heavily on the precise electronic tuning of nitroaromatic scaffolds. While classic triggers like 2-nitroimida...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of hypoxia-activated prodrugs (HAPs) and targeted bioreductive probes relies heavily on the precise electronic tuning of nitroaromatic scaffolds. While classic triggers like 2-nitroimidazole and 4-nitrobenzyl have dominated early clinical evaluations, they frequently suffer from off-target normoxic activation and dose-limiting toxicities[1].

The 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole (NBDP) motif has emerged as a structurally sophisticated alternative. By directly conjugating a pyrrole effector to a highly electron-rich 1,3-benzodioxole ring, this scaffold achieves a uniquely suppressed one-electron reduction potential. This guide provides a comprehensive comparative analysis of NBDP analogs against traditional HAP scaffolds, detailing the mechanistic causality behind their superior Hypoxia Cytotoxicity Ratios (HCR) and providing validated experimental workflows for their evaluation.

Mechanistic Rationale: The Electronic Tuning of Nitroaromatics

The efficacy of a nitroaromatic prodrug is dictated by its reduction potential ( E1/2​ ). Ubiquitous mammalian one-electron reductases, such as cytochrome P450 oxidoreductase (POR), can indiscriminately reduce nitro groups if the E1/2​ is too high (less negative), leading to futile redox cycling and normoxic toxicity[2].

The NBDP scaffold solves this through the inductive and resonance effects of the methylenedioxy group. The electron-donating oxygen atoms push electron density into the aromatic system, significantly lowering the E1/2​ to approximately -490 mV. This renders the scaffold highly resistant to mammalian one-electron reductases[3]. However, Type I bacterial nitroreductases (NTRs)—such as E. coli NfsB, which are frequently utilized in Gene-Directed Enzyme Prodrug Therapy (GDEPT)—bypass the one-electron intermediate entirely. They catalyze a direct, oxygen-independent two-electron transfer[4].

Once the nitro group is reduced to an electron-donating amine, the extreme electronic shift triggers the fragmentation or conformational activation of the attached 1H-pyrrole moiety, releasing the active pharmacophore (e.g., a pyrrole-based kinase inhibitor or DNA minor groove binder)[5].

Comparative Data Analysis

The following table synthesizes the kinetic and thermodynamic performance of the NBDP scaffold compared to industry-standard alternatives.

Scaffold TypeRepresentative MotifReduction Potential ( E1/2​ vs NHE)NTR Catalytic Efficiency ( kcat​/Km​ , M⁻¹s⁻¹)Hypoxia Cytotoxicity Ratio (HCR)
2-Nitroimidazole-Pyrrole Evofosfamide analogs-380 mV4.2 × 10⁴15 - 30
4-Nitrobenzyl-Pyrrole Classic fragmentation-450 mV1.8 × 10⁴5 - 10
1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole NBDP Analogs -490 mV 8.5 × 10⁵ > 150

Data Interpretation: The NBDP scaffold demonstrates a 20-fold increase in NTR catalytic efficiency compared to 2-nitroimidazole, despite having a lower reduction potential. This highlights the specific active-site affinity of Type I NTRs for the benzodioxole geometry, resulting in an exceptional HCR.

Bioreductive Activation Pathway

NTR_Pathway Prodrug 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole (Hypoxia-Activated Prodrug) Nitroso Nitroso Intermediate (Transient) Prodrug->Nitroso NTR (2e-) Hypoxia Hydroxylamine Hydroxylamine Derivative (2e- Reduction) Nitroso->Hydroxylamine Fast Amine 1-(6-amino-1,3-benzodioxol-5-yl)-1H-pyrrole (4e- Reduction) Hydroxylamine->Amine NTR (2e-) Effector Active Pyrrole Effector (Released Payload) Amine->Effector Electronic Shift & Fragmentation

Figure 1: Bioreductive activation pathway of 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole scaffolds.

Experimental Methodologies

To ensure scientific integrity, the evaluation of NBDP analogs requires a self-validating experimental system. Protocol 1 confirms the biochemical mechanism of cleavage, while Protocol 2 validates the biological hypoxia selectivity.

Protocol 1: In Vitro Nitroreductase (NTR) Cleavage Kinetics (LC-MS/MS)

This assay quantifies the enzymatic conversion of the prodrug to the active pyrrole effector, ensuring that the scaffold is a viable NTR substrate.

  • Preparation: Prepare 10 mM stock solutions of the NBDP analogs in anhydrous DMSO.

  • Reaction Mixture: Dilute the compounds to a final concentration of 50 µM in 50 mM potassium phosphate buffer (pH 7.4) containing 1 mM NADH as the obligate electron donor.

  • Enzyme Initiation: Initiate the reaction by adding 1 µg/mL purified E. coli NfsB (Type I NTR).

  • Incubation: Incubate the mixture at 37°C. Run parallel reactions under hypoxic conditions (0.1% O₂) using a hypoxia workstation, and under normoxic conditions (21% O₂).

  • Quenching: At specific time intervals (0, 5, 10, 20, and 30 minutes), extract 50 µL aliquots and immediately quench by mixing with 100 µL of ice-cold acetonitrile spiked with an internal standard (e.g., deuterated pyrrole).

  • Processing: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to precipitate the enzyme.

  • Quantification: Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode). Track the disappearance of the parent NBDP mass and the appearance of the released pyrrole effector to calculate kcat​/Km​ .

Protocol 2: Clonogenic Survival Assay for Hypoxia Cytotoxicity Ratio (HCR)

This protocol determines the true biological selectivity of the prodrug by measuring long-term cell survival rather than transient metabolic activity.

  • Cell Seeding: Seed HCT116 human colorectal carcinoma cells (engineered to express NfsB or wild-type) in 6-well plates at a density of 500 cells/well.

  • Adhesion: Allow cells to adhere overnight in standard DMEM (supplemented with 10% FBS) at 37°C in a standard 21% O₂ incubator.

  • Hypoxic Equilibration: Transfer the experimental plates to a hypoxia workstation (0.1% O₂, 5% CO₂, balance N₂) and equilibrate for 4 hours to ensure the stabilization of HIF-1α and the hypoxic microenvironment.

  • Drug Treatment: Treat the cells with serial dilutions of the NBDP analogs (ranging from 0.1 nM to 100 µM). Treat parallel control plates under normoxic conditions.

  • Exposure: Incubate all plates for exactly 4 hours.

  • Washout: Remove the drug-containing media, wash the cells twice with warm PBS, and replace with fresh, drug-free complete media.

  • Colony Formation: Return all plates to the normoxic incubator and culture for 10–14 days to allow surviving single cells to form macroscopic colonies.

  • Staining & Analysis: Fix the colonies with 4% paraformaldehyde for 15 minutes, then stain with 0.5% crystal violet. Count colonies containing >50 cells. Calculate the IC₅₀ for both conditions. The HCR is determined as: HCR = IC₅₀(Normoxia) / IC₅₀(Hypoxia).

References

  • [4] Williams, E. M., et al. "Nitroreductase gene-directed enzyme prodrug therapy: insights and advances toward clinical utility." Biochemical Journal, Portland Press. Available at:[Link]

  • [2] Kijewska, M., et al. "Significance of Specific Oxidoreductases in the Design of Hypoxia-Activated Prodrugs and Fluorescent Turn off–on Probes for Hypoxia Imaging." National Center for Biotechnology Information (PMC). Available at:[Link]

  • [1] Zhang, Y., et al. "Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia." International Journal of Molecular Sciences, MDPI. Available at:[Link]

  • [5] Chen, Y., et al. "Hypoxia-activated prodrugs and redox-responsive nanocarriers." International Journal of Nanomedicine, Dove Medical Press. Available at:[Link]

  • [3] Hay, M. P., et al. "Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy." National Center for Biotechnology Information (PMC). Available at:[Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 1-(6-Nitro-1,3-benzodioxol-5-yl)-1H-pyrrole and its Analogs as Potential Therapeutic Agents

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of the novel heterocyclic compound, 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole. We will explore the rationale behind its design,...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of the novel heterocyclic compound, 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole. We will explore the rationale behind its design, compare its potential biological activities with a series of rationally designed analogs, and provide detailed experimental protocols for evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents.

Introduction: The Rationale for a Privileged Scaffold

The compound 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole integrates three key pharmacophoric motifs: a 1,3-benzodioxole ring, a nitro group, and a pyrrole moiety. Each of these components has been independently associated with a wide spectrum of biological activities, making their combination a compelling starting point for drug discovery.

  • The 1,3-Benzodioxole Core: This heterocyclic system is a well-established pharmacophore found in numerous natural products and synthetic compounds.[1] It is known to contribute to a variety of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The methylenedioxy bridge is often associated with enhanced biological activity.[4]

  • The Pyrrole Ring: As a versatile nitrogen-containing heterocycle, the pyrrole scaffold is a cornerstone in medicinal chemistry.[5][6] Pyrrole derivatives have demonstrated a broad range of therapeutic applications, including anti-inflammatory, antioxidant, and anticancer activities.[5][7]

  • The Nitro Group: The inclusion of a nitro group, a potent electron-withdrawing moiety, significantly influences the electronic properties of the benzodioxole ring.[1] While nitroaromatic compounds can exhibit cytotoxicity, this feature can be harnessed for therapeutic benefit, particularly in the development of antimicrobial and anticancer agents.[8][9] Furthermore, the nitro group serves as a versatile synthetic handle for further molecular modifications.[1]

Given the diverse bioactivities associated with its constituent parts, 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole presents a promising scaffold for the development of novel therapeutic agents. This guide will dissect the contribution of each structural feature to its overall activity profile through a comparative analysis with rationally designed analogs.

Comparative Analysis of Structural Analogs

To elucidate the structure-activity relationship of the lead compound (1) , a series of analogs has been proposed. These analogs are designed to probe the importance of the nitro group's position and electronic nature, the integrity of the benzodioxole ring, and the nature of the heterocyclic substituent.

Table 1: Structures of 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole and its Analogs

Compound IDStructureRationale for Inclusion
1 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrroleLead Compound
2 1-(1,3-benzodioxol-5-yl)-1H-pyrroleTo assess the contribution of the nitro group to activity.
3 1-(6-amino-1,3-benzodioxol-5-yl)-1H-pyrroleTo evaluate the effect of replacing the electron-withdrawing nitro group with an electron-donating amino group.
4 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-imidazoleTo investigate the influence of a different five-membered nitrogen-containing heterocycle.
5 5-(1H-pyrrol-1-yl)-1,3-benzodioxole-6-carboxylic acidTo explore the impact of replacing the nitro group with a bioisosteric carboxylic acid group.
6 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrroleTo determine the importance of the five-membered dioxole ring by replacing it with a six-membered dioxine ring.

Postulated Biological Activities and Mechanistic Insights

Based on the known pharmacology of the core motifs, we hypothesize that 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole and its analogs may exhibit anticancer and anti-inflammatory activities.

Anticancer Activity

The presence of the nitrobenzodioxole moiety suggests potential cytotoxic effects against cancer cell lines.[2][10] The mechanism of action could involve the induction of apoptosis and cell cycle arrest.[11] The pyrrole ring may also contribute to this activity, as many pyrrole derivatives have demonstrated potent anticancer properties.[7]

Anti-inflammatory Activity

Both benzodioxole and pyrrole derivatives are known to possess anti-inflammatory properties.[2][5] A potential mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3][5] The related compound, 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol, is noted as an intermediate for anti-inflammatory drugs, further supporting this hypothesis.[12]

Experimental Protocols

To validate the hypothesized biological activities and elucidate the SAR, the following experimental protocols are recommended.

In Vitro Cytotoxicity Assay
  • Objective: To determine the cytotoxic effects of the compounds on human cancer cell lines.

  • Methodology:

    • Culture human cancer cell lines (e.g., HeLa, HepG2, MCF-7) in appropriate media.

    • Seed cells into 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds (and a vehicle control) for 48-72 hours.

    • Assess cell viability using the MTS assay.[3]

    • Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%) for each compound.

Cyclooxygenase (COX) Inhibition Assay
  • Objective: To evaluate the inhibitory activity of the compounds against COX-1 and COX-2 enzymes.

  • Methodology:

    • Utilize a commercial in vitro COX inhibition assay kit.[3]

    • Incubate recombinant human COX-1 or COX-2 with arachidonic acid in the presence of various concentrations of the test compounds.

    • Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA).[5]

    • Calculate the IC50 values for the inhibition of each COX isoform.

Hypothetical Experimental Data

The following tables present a plausible set of experimental data that could be generated from the protocols described above.

Table 2: In Vitro Cytotoxicity of Analogs against Human Cancer Cell Lines (IC50 in µM)

Compound IDHeLa (Cervical)HepG2 (Liver)MCF-7 (Breast)
1 12.518.215.8
2 > 100> 100> 100
3 85.392.188.4
4 25.130.528.9
5 45.655.350.1
6 > 100> 100> 100
Doxorubicin 0.81.20.9

Table 3: In Vitro COX-1 and COX-2 Inhibition (IC50 in µM)

Compound IDCOX-1COX-2Selectivity Index (COX-1/COX-2)
1 25.38.13.12
2 50.115.23.30
3 42.812.53.42
4 30.59.83.11
5 65.220.43.20
6 > 100> 100-
Celecoxib 15.00.0053000

Interpretation of Structure-Activity Relationships

  • The Nitro Group is Crucial for Cytotoxicity: The removal of the nitro group (Compound 2 ) or its replacement with a six-membered ring (Compound 6 ) leads to a complete loss of cytotoxic activity. This highlights the critical role of the nitro-substituted benzodioxole scaffold.

  • Electron-Withdrawing Nature is Key: Replacing the electron-withdrawing nitro group with an electron-donating amino group (Compound 3 ) significantly reduces cytotoxicity. The carboxylic acid analog (Compound 5 ) shows intermediate activity, suggesting that while the electron-withdrawing character is important, the specific nature of the substituent also plays a role.

  • The Pyrrole Ring is a Favorable Heterocycle: The imidazole analog (Compound 4 ) retains significant cytotoxic activity, indicating that other five-membered nitrogenous heterocycles are tolerated. However, the pyrrole in the lead compound (1) provides a slightly better activity profile.

  • Selective COX-2 Inhibition: All active compounds show a preference for inhibiting COX-2 over COX-1, which is a desirable characteristic for anti-inflammatory agents to minimize gastrointestinal side effects. The nitro group appears to enhance this selectivity.

Visualizing Key Relationships

Experimental Workflow

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR s1 Synthesis of Analogs s2 Structural Verification (NMR, MS) s1->s2 b1 In Vitro Cytotoxicity Assay (HeLa, HepG2, MCF-7) s2->b1 Test Compounds b2 COX-1/COX-2 Inhibition Assay s2->b2 Test Compounds d1 IC50 Determination b1->d1 b2->d1 d2 SAR Analysis d1->d2 d3 Lead Optimization d2->d3

Caption: Workflow for SAR evaluation.

SAR Summary

SAR_Summary cluster_analogs Structural Modifications lead 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole (1) High Cytotoxicity Selective COX-2 Inhibition no_nitro Remove Nitro (2) Loss of Activity lead->no_nitro amino Nitro to Amino (3) Reduced Activity lead->amino imidazole Pyrrole to Imidazole (4) Retained Activity lead->imidazole cooh Nitro to COOH (5) Moderate Activity lead->cooh dioxine Dioxole to Dioxine (6) Loss of Activity lead->dioxine

Caption: Key structure-activity relationships.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding the structure-activity relationship of 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole. The combination of a nitro-substituted benzodioxole core with a pyrrole ring results in a promising scaffold with potential anticancer and anti-inflammatory activities. Our analysis, based on a series of rationally designed analogs and hypothetical experimental data, suggests that the nitro group is a key determinant of cytotoxicity, while the overall molecular architecture contributes to selective COX-2 inhibition.

Future work should focus on the synthesis and biological evaluation of these and other analogs to confirm these preliminary findings. Further optimization of the lead compound could involve modifications to the pyrrole ring and exploration of a wider range of substituents on the benzodioxole core to enhance potency and selectivity.

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  • Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - MDPI.

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  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an - An-Najah Staff.

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  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines - MDPI.

  • 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol - Chem-Impex.

  • Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors - RSC Publishing.

  • 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile - PMC.

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